molecular formula C26H20P2 B1583838 Bis(diphenylphosphino)acetylene CAS No. 5112-95-8

Bis(diphenylphosphino)acetylene

Cat. No.: B1583838
CAS No.: 5112-95-8
M. Wt: 394.4 g/mol
InChI Key: FOWZHJNBFVLJGP-UHFFFAOYSA-N
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Description

Bis(diphenylphosphino)acetylene is an organophosphorus compound with the molecular formula (C₆H₅)₂PC≡CP(C₆H₅)₂. It is a ligand commonly used in coordination chemistry and organometallic chemistry. The compound is characterized by the presence of two diphenylphosphino groups attached to an acetylene moiety, making it a versatile ligand for various metal complexes .

Mechanism of Action

Mode of Action

The mode of action of Bis(diphenylphosphino)acetylene is primarily through its role as a reagent in various types of coupling reactions. These include Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(diphenylphosphino)acetylene typically involves the reaction of diphenylphosphine with acetylene. One common method is the deprotonation of diphenylphosphine using a strong base such as butyllithium, followed by the addition of acetylene. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: Bis(diphenylphosphino)acetylene undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(diphenylphosphino)acetylene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • cis-1,2-Bis(diphenylphosphino)ethylene
  • 1,5-Bis(diphenylphosphino)pentane
  • 1,6-Bis(diphenylphosphino)hexane

Comparison: Bis(diphenylphosphino)acetylene is unique due to its acetylene moiety, which provides rigidity and a linear structure. This contrasts with similar compounds like cis-1,2-bis(diphenylphosphino)ethylene, which has a more flexible ethylene backbone. The rigidity of this compound makes it particularly useful in forming stable metal complexes .

Properties

IUPAC Name

2-diphenylphosphanylethynyl(diphenyl)phosphane
Source PubChem
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InChI

InChI=1S/C26H20P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWZHJNBFVLJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199140
Record name Ethynylenebis(diphenylphosphine)
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Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5112-95-8
Record name Bis(diphenylphosphino)acetylene
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Record name Ethynylenebis(diphenylphosphine)
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Record name Ethynylenebis(diphenylphosphine)
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Record name Ethynylenebis[diphenylphosphine]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of bis(diphenylphosphino)acetylene?

A1: The molecular formula of this compound is C26H20P2, and its molecular weight is 394.38 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize dppa and its metal complexes?

A2: Researchers frequently employ a combination of spectroscopic methods to characterize dppa and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is particularly useful for elucidating the structure and dynamics of dppa complexes in solution. Both 31P and 13C NMR provide valuable information about the coordination environment around the phosphorus atoms and the nature of the P–C≡C–P backbone. [, , , ]
  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic techniques provide insights into the bonding modes of dppa, particularly the characteristic C≡C stretching frequency, which can shift upon coordination to metal centers. [, , , , ]
  • Mass Spectrometry (MS): This technique aids in determining the molecular weight and fragmentation patterns of dppa complexes, providing evidence for their nuclearity and composition. [, , ]
  • X-ray Crystallography: This powerful technique allows for the determination of the solid-state structures of dppa complexes, revealing crucial details about their geometry, bond lengths, and intermolecular interactions. [, , , , , , , , ]

Q3: Is dppa stable under ambient conditions?

A3: Yes, this compound is relatively stable under normal laboratory conditions. It exists as a white solid and can be stored for extended periods without significant decomposition. [, ]

Q4: How does dppa perform at elevated temperatures?

A4: While stable under ambient conditions, dppa can undergo thermal transformations. Studies have shown that pyrolysis of dppa, especially in the presence of metal complexes, can lead to the formation of carbon-rich residues with potential applications as advanced materials. []

Q5: What factors influence the stability of dppa-containing metal complexes?

A5: The stability of dppa complexes depends on several factors, including:

  • The nature of the metal center and its oxidation state: Different metals exhibit varying affinities for phosphorus ligands and can stabilize different coordination geometries. [, , , , , , ]
  • The presence of other ligands in the coordination sphere: Steric and electronic properties of ancillary ligands can significantly impact the stability and reactivity of the dppa-metal complex. [, , , ]
  • Reaction conditions: Factors like temperature, solvent polarity, and the presence of other reagents can influence the stability and reactivity of dppa complexes. [, , , ]

Q6: Does dppa find applications in catalysis?

A6: this compound, primarily as a ligand in metal complexes, has shown promising catalytic activity in various organic transformations. For instance, palladium(II) complexes incorporating dppa as a bridging ligand have demonstrated efficacy in oxidative Heck reactions, facilitating the coupling of arylboronic acid derivatives with olefins. []

Q7: Are there examples of dppa-containing complexes demonstrating catalytic activity?

A7: Yes, a notable example is the utilization of palladium(II) complexes bridged by dppa in catalyzing the oxidative Heck reaction. []

Q8: Has computational chemistry been employed to study dppa and its complexes?

A8: Yes, computational methods, including density functional theory (DFT) calculations, have been valuable tools for investigating the electronic structure, bonding characteristics, and spectroscopic properties of dppa complexes. For example, DFT studies have been used to explore the nature of metal-dppa interactions, predict spectroscopic features, and rationalize the reactivity of these complexes. [, ]

Q9: What is the impact of modifying the dppa structure on its coordination behavior?

A9: Modifications to the dppa structure can significantly influence its coordination chemistry. For instance, replacing the phenyl groups with other substituents can alter the steric and electronic properties of the ligand, affecting its binding affinity for metal centers and influencing the geometry and reactivity of the resulting complexes. []

Q10: Does the alkyne moiety in dppa actively participate in coordination?

A10: While primarily recognized for its bridging diphosphine character, the alkyne moiety in dppa can participate in coordination under certain circumstances. This behavior is observed in the formation of clusters where the alkyne unit binds to additional metal centers, expanding the structural diversity of dppa complexes. [, ]

Q11: What are the typical solvents used for handling dppa and its complexes?

A11: this compound and its metal complexes are commonly soluble in organic solvents like dichloromethane, tetrahydrofuran, toluene, and acetonitrile. The choice of solvent often depends on the specific reaction conditions and the nature of the metal complex. [, , , , ]

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